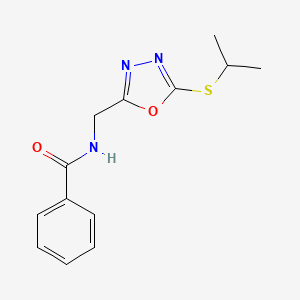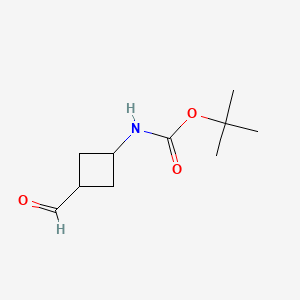
Ácido 1-(2-metilpropil)-4,5,6,7-tetrahidro-1H-1,2,3-benzotriazol-6-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylpropyl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid is a complex organic compound characterized by its unique benzotriazole structure
Aplicaciones Científicas De Investigación
1-(2-Methylpropyl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and functional groups.
Mecanismo De Acción
Target of Action
The compound, also known as Imiquimod , primarily targets Toll-Like Receptor 7 (TLR7) . TLR7 is a part of the immune system that recognizes single-stranded RNA in endosomes, which are often found in viruses and bacteria . By binding to TLR7, Imiquimod enhances the production of endogenous proinflammatory cytokines, heightening both innate and adaptive immunity .
Mode of Action
Imiquimod acts as an immune response modifier. It stimulates the innate immune system by activating TLR7 . This activation leads to the production of cytokines, which are crucial for immune responses .
Biochemical Pathways
Imiquimod’s action affects several biochemical pathways. As a TLR7 agonist, it triggers a cascade of immune responses, including the production of interferons, interleukins, and other cytokines . These molecules play a key role in mediating and regulating immune responses, inflammation, and hematopoiesis .
Result of Action
The activation of TLR7 by Imiquimod leads to a heightened immune response. This results in the production of cytokines that help control the production of warts . Additionally, Imiquimod is used to treat a skin condition of the face and scalp called actinic keratoses and certain types of skin cancer called superficial basal cell carcinoma .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Imiquimod. For instance, the presence of other medications, the patient’s health status, and individual genetic factors can affect how Imiquimod works in the body
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methylpropyl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzotriazole core, followed by the introduction of the 2-methylpropyl group and the carboxylic acid functionality. Key steps include:
-
Formation of Benzotriazole Core:
Starting Material: o-phenylenediamine
Reagent: Sodium nitrite (NaNO2) in acidic conditions
Reaction: Diazotization followed by cyclization to form benzotriazole
-
Alkylation:
Reagent: 2-methylpropyl bromide
Catalyst: Potassium carbonate (K2CO3)
Reaction: N-alkylation of benzotriazole
-
Carboxylation:
Reagent: Carbon dioxide (CO2)
Catalyst: Base such as sodium hydroxide (NaOH)
Reaction: Introduction of carboxylic acid group via carboxylation
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Methylpropyl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium
Reduction: LiAlH4 in anhydrous ether
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products:
Oxidation: Oxidized derivatives with additional oxygen functionalities
Reduction: Reduced forms with hydrogenated sites
Substitution: Substituted benzotriazole derivatives
Comparación Con Compuestos Similares
1H-Benzotriazole: Lacks the 2-methylpropyl and carboxylic acid groups, making it less versatile in certain applications.
4,5,6,7-Tetrahydro-1H-benzotriazole: Similar core structure but without the functional groups that enhance reactivity and application potential.
2-Methylpropyl-1H-benzotriazole: Contains the 2-methylpropyl group but lacks the carboxylic acid functionality.
Uniqueness: 1-(2-Methylpropyl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid is unique due to the combination of its benzotriazole core, 2-methylpropyl group, and carboxylic acid functionality. This combination imparts distinct chemical reactivity and a wide range of applications, making it a valuable compound in various fields of research.
Propiedades
IUPAC Name |
3-(2-methylpropyl)-4,5,6,7-tetrahydrobenzotriazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-7(2)6-14-10-5-8(11(15)16)3-4-9(10)12-13-14/h7-8H,3-6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGDFICWYLWJDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(CCC(C2)C(=O)O)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone](/img/structure/B2451437.png)


![3-methyl-N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide](/img/structure/B2451442.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2451444.png)
![N-(3,4-dimethylphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2451445.png)
![2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2451447.png)
![2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2451448.png)

![2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2451451.png)



